REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][N:4]1[C:8]([C:9](=[O:11])[CH3:10])=[N:7][CH:6]=[N:5]1.Cl.C([O-])(O)=O.[Na+].[Na+].[Cl-].[CH3:20][O:21][C:22](=O)[O:23]C>>[CH3:3][N:4]1[C:8]([C:9](=[O:11])[CH2:10][C:22]([O:21][CH3:20])=[O:23])=[N:7][CH:6]=[N:5]1 |f:0.1,4.5,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
6.18 g
|
Type
|
reactant
|
Smiles
|
CN1N=CN=C1C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
COC(OC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
forming a thick slurry
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted 4 times with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The EtOAc was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil that
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel (100% DCM followed by gradient elution to 50% EtOAc in DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CN=C1C(CC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |